4-(4-fluorophenyl)-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide
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Overview
Description
The compound “4-(4-fluorophenyl)-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide” is a heterocyclic compound . It is derived from the thiophene nucleus, which is a common and integral feature of a variety of natural products and medicinal agents .
Synthesis Analysis
The synthesis of this compound involves the reaction of 2-bromo-1-(4-fluorophenyl)ethanone under nitrogen atmosphere . More research is being done to identify novel heterocyclic compounds with potential bioactivities .Molecular Structure Analysis
The molecular structure of this compound includes a thiophene nucleus, which is a 5-membered ring system containing a sulfur atom and two-electron donor nitrogen system . The compound also contains a fluorophenyl group .Chemical Reactions Analysis
The compound has shown inhibitory activity against the production of prostaglandin E2 and the activity of COX-2 . The prolongation of the linker between the central pyrimidine and the methylsulfinylphenyl ring reduced the inhibitory efficacy .Scientific Research Applications
Green Synthesis Methods
A study highlighted an environmentally friendly synthesis method for benzo[b][1,4]thiazine derivatives, utilizing iron(III) fluoride as a catalyst under solvent-free conditions. This method emphasizes short reaction times and a wide range of functional group tolerance, showcasing an application in green chemistry and sustainable synthesis processes (Balwe, S., Shinde, V. V., & Jeong, Y., 2016).
Molecular Docking and Structure Analysis
Research involving crystal structure, Hirshfeld surface analysis, DFT calculations, and molecular docking studies on pyridine derivatives, including those similar to 4-(4-fluorophenyl)-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide, has been conducted to evaluate their potential as inhibitors of specific enzymes. These studies provide insights into the compound's interactions at the molecular level, offering potential applications in drug discovery and design (Venkateshan, M., Priya, R. V., Muthu, M., Suresh, J., & Kumar, R., 2019).
Antimicrobial Activity Studies
The synthesis and evaluation of antimicrobial activities of novel 1,4-benzothiazine derivatives have been explored. These studies involve creating compounds with specific structural modifications to assess their efficacy against various microbial strains, highlighting the potential of this compound derivatives in antimicrobial applications (Al‐Azmi, A., & Mahmoud, H., 2020).
Synthesis Techniques and Chemical Reactivity
Innovative synthesis techniques and the chemical reactivity of this compound derivatives have been reported. These include studies on the facile synthesis of pyrazolo[3,4-d]pyrimidine derivatives and their antibacterial activity, offering insights into new pathways for creating biologically active compounds (Rostamizadeh, S., Nojavan, M., Aryan, R., Sadeghian, H., & Davoodnejad, M., 2013).
Fluorine Chemistry and Material Science Applications
The role of fluorine atoms in enhancing the antimicrobial activity of benzothiazine derivatives has been explored. These studies emphasize the importance of structural elements, such as the fluorine atom, in determining the biological activity and potential applications of these compounds in material science and medicinal chemistry (Desai, N., Rajpara, K. M., & Joshi, V. V., 2013).
Mechanism of Action
Future Directions
Continuous efforts are being made by researchers to identify novel heterocyclic compounds with potential bioactivities . This includes the development of diverse bioactive heterocycles for hitting a wide range of biological targets . The future research directions could include the synthesis of novel analogs possessing enhanced anti-inflammatory activities with minimum toxicity .
Properties
IUPAC Name |
4-(4-fluorophenyl)-1,1-dioxo-1λ6,4-benzothiazine-2-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9FN2O2S/c16-11-5-7-12(8-6-11)18-10-13(9-17)21(19,20)15-4-2-1-3-14(15)18/h1-8,10H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTIUFEOOLMPOLW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C=C(S2(=O)=O)C#N)C3=CC=C(C=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9FN2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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